molecular formula C12H19ClN2O3S B3059750 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-49-1

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B3059750
CAS No.: 1233955-49-1
M. Wt: 306.81
InChI Key: WJKOEWDTFUDOTF-UHFFFAOYSA-N
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Description

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a methoxy group attached to a benzene ring, which is further connected to a piperidine ring through a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

    Formation of the Benzene Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-methoxy-N-(piperidin-4-yl)benzenesulfonamide.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 4-Hydroxy-N-(piperidin-4-yl)benzenesulfonamide.

    Reduction: 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

  • 4-Methoxy-N-(pyridin-4-yl)benzenesulfonamide
  • 4-Methoxy-N-(morpholin-4-yl)benzenesulfonamide
  • 4-Methoxy-N-(piperazin-4-yl)benzenesulfonamide

Comparison:

    4-Methoxy-N-(pyridin-4-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a piperidine ring, leading to different chemical properties and biological activities.

    4-Methoxy-N-(morpholin-4-yl)benzenesulfonamide: Contains a morpholine ring, which may affect its solubility and reactivity.

    4-Methoxy-N-(piperazin-4-yl)benzenesulfonamide: Features a piperazine ring, which can influence its binding affinity and selectivity towards molecular targets.

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-2-4-12(5-3-11)18(15,16)14-10-6-8-13-9-7-10;/h2-5,10,13-14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKOEWDTFUDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-49-1
Record name Benzenesulfonamide, 4-methoxy-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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